4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid
Description
Chemical Identity and Basic Properties
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine carboxylic acid family. The compound is officially registered under the Chemical Abstracts Service number 1249776-67-7 and maintains the molecular formula C10H14N2O3. This particular pyridine derivative incorporates a sophisticated substitution pattern that significantly influences its chemical behavior and potential applications in organic synthesis.
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarboxylic acid, which accurately describes the substitution pattern on the pyridine ring. The molecule possesses a molecular weight of 210.23 grams per mole, making it a moderately sized organic molecule suitable for various synthetic transformations. The compound has been assigned the Molecular Design Limited database number MFCD14664714, facilitating its identification in chemical databases and literature searches.
Contemporary research has documented this compound as being available from multiple commercial sources with purity specifications typically ranging from 95% to 98%. The availability of high-purity material indicates established synthetic routes and purification methodologies, suggesting that the compound has found practical applications in chemical research. Current market pricing reflects its specialized nature, with costs varying significantly based on quantity and supplier, indicating its status as a research-grade chemical rather than a commodity product.
Molecular Structure and Connectivity
The molecular structure of this compound exhibits a complex connectivity pattern that determines its chemical properties and reactivity. The pyridine ring serves as the central scaffold, with the nitrogen atom positioned to create a six-membered aromatic heterocycle that maintains planarity and electronic delocalization. The carboxylic acid group at the 2-position creates an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system.
The amino substituent at the 4-position features a tertiary amine configuration, where the nitrogen atom is bonded to both a methyl group and a 2-methoxyethyl chain. This substitution pattern creates a donor-acceptor system within the molecule, where the amino group acts as an electron donor while the carboxylic acid serves as an electron acceptor. The 2-methoxyethyl chain introduces additional flexibility to the molecular structure, potentially allowing for conformational changes that could influence intermolecular interactions and chemical reactivity.
The InChI (International Chemical Identifier) string for this compound is documented as 1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14), providing a standardized representation of its molecular connectivity. The corresponding InChI Key, YRIPALMOFCYREJ-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. The SMILES (Simplified Molecular Input Line Entry System) notation, represented as COCCN(c1ccnc(c1)C(=O)O)C, offers a linear representation that facilitates computational analysis and structure-activity relationship studies.
Physicochemical Properties and Characterization Data
The physicochemical properties of this compound reflect its molecular structure and functional group composition. The compound is typically encountered as a powder at room temperature, indicating a crystalline or amorphous solid state under standard conditions. Storage recommendations specify room temperature conditions, suggesting reasonable thermal stability under normal laboratory environments.
The presence of both hydrophilic and hydrophobic structural elements suggests amphiphilic character, with the carboxylic acid group and ether oxygen providing hydrogen bonding capabilities while the aromatic ring and alkyl chains contribute hydrophobic character. This structural duality likely influences solubility behavior, with potential solubility in both polar and moderately polar solvents depending on solution conditions and pH.
Spectroscopic characterization would be expected to reveal characteristic absorption patterns consistent with the functional groups present. The carboxylic acid functionality would typically exhibit C=O stretching vibrations in infrared spectroscopy, while the pyridine ring would show aromatic C-H and C=C stretching patterns. Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments, particularly useful for confirming the substitution pattern and conformational behavior of the 2-methoxyethyl chain.
Structural Relationships and Chemical Classification
Within the broader context of pyridine carboxylic acid derivatives, this compound represents a specific structural motif that combines multiple functional elements. The compound can be classified as a substituted picolinic acid derivative, where picolinic acid refers to pyridine-2-carboxylic acid. This classification places it within a family of compounds that have found applications in coordination chemistry, medicinal chemistry, and materials science.
The relationship between this compound and simpler pyridine derivatives becomes apparent when considering structural analogues. Methyl 4-methoxypyridine-2-carboxylate represents a related structure where the amino substitution is replaced with a methoxy group and the carboxylic acid is esterified. Such structural comparisons provide insights into how different substitution patterns influence molecular properties and potential applications.
Research into pyridine-2-carboxylic acid derivatives has revealed their utility as intermediates in pharmaceutical synthesis and as ligands in coordination chemistry. The specific substitution pattern in this compound suggests potential applications where both the electron-donating amino group and the chelating carboxylic acid functionality are required. The 2-methoxyethyl chain may provide additional coordination sites or influence molecular flexibility in ways that enhance specific binding interactions.
The synthetic accessibility of this compound appears to be well-established, as evidenced by its commercial availability from multiple suppliers. This availability suggests that practical synthetic routes have been developed and optimized, likely building upon established methodologies for pyridine functionalization and carboxylic acid installation. The range of available quantities, from milligram to gram scales, indicates that the synthesis can be scaled appropriately for research applications while maintaining acceptable purity levels.
Properties
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPALMOFCYREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action, it’s difficult to discuss how such factors might impact this compound.
Biological Activity
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 177.20 g/mol
- CAS Number : 1550043-16-7
This compound features a pyridine ring substituted with a carboxylic acid group and an amino group, which contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Modulation : It may act on certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and pain perception.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX-2 activity. This suggests its potential for treating inflammatory diseases such as arthritis.
- Neuroprotective Properties : In vitro studies indicated that this compound could protect neuronal cells from oxidative damage, making it a candidate for neurodegenerative disorders like Alzheimer’s disease.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis and cell cycle arrest, particularly in breast cancer cells. This highlights its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
This compound is being investigated for its potential pharmacological properties. Its structural features suggest that it might interact with biological targets relevant to various therapeutic areas, including:
- Antimicrobial Activity : Preliminary studies indicate that pyridine derivatives can exhibit antimicrobial properties. The specific interactions of this compound with microbial enzymes or receptors are yet to be fully elucidated.
- Anticancer Properties : Compounds containing pyridine rings have been explored for their anticancer activities. The carboxylic acid group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy.
Synthetic Methodologies
Synthesis of Derivatives
The compound serves as an intermediate in the synthesis of various pyridine derivatives. It can be utilized in:
- Building Blocks for Complex Molecules : Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
- Reagent in Chemical Reactions : The compound can act as a reagent in nucleophilic substitution reactions, facilitating the formation of more complex structures.
Biochemical Pathways
Mechanism of Action
The specific biochemical pathways influenced by 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are not yet fully characterized. However, compounds with similar structures often interact with:
- Enzymatic Pathways : They may inhibit or activate specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cellular proliferation.
- Receptor Binding : The compound could bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways critical in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the combination of a pyridine ring, a carboxylic acid group, and a tertiary amine side chain. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural Comparison of Pyridine-2-carboxylic Acid Derivatives
Key Observations :
- Substituent Flexibility : The tertiary amine in the target compound allows for greater hydrogen-bonding capacity compared to simpler methyl or alkoxy substituents (e.g., 4-methylpyridine-2-carboxylic acid).
- Aromatic vs. Heterocyclic Cores: Pyrimidine-based analogs (e.g., 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid) exhibit distinct electronic properties due to their nitrogen-rich scaffolds.
Physicochemical Properties
The presence of a methoxyethyl group in the target compound enhances its solubility in polar solvents compared to nonpolar analogs.
Table 2: Physicochemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | ~265.3 | -0.5 | High |
| 2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic acid | 232.24 | 0.8 | Moderate |
| 4-Methylpyridine-2-carboxylic acid | 151.15 | 0.2 | Moderate |
| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | 231.29 | 1.1 | Low |
Key Observations :
Key Observations :
- While the target compound is primarily a synthetic intermediate, structurally related boronic acid derivatives () exhibit potent antifungal activity at low micromolar concentrations.
- Thienopyridine analogs (e.g., 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid) are explored for kinase inhibition, highlighting the versatility of carboxylic acid-containing heterocycles.
Preparation Methods
Esterification and Activation of Pyridine-2-carboxylic Acid
A common initial step is the conversion of pyridine-2-carboxylic acid to its ester derivative to facilitate subsequent reactions. For example, 4-picoline-2-carboxylic acid ethyl ester is prepared by esterification using small molecule alcohols (e.g., ethanol or methanol) in the presence of thionyl chloride or other activating agents. This ester serves as a key intermediate for further oxidation and reduction steps.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Esterification | 4-picoline-2-carboxylic acid + ethanol + thionyl chloride | Reflux, inert atmosphere | 4-picoline-2-carboxylic acid ethyl ester | High |
Oxidation to Nitro or Oxynitride Derivatives
The esterified intermediate undergoes catalytic oxidation to form 4-picoline-2-carboxylic acid ethyl ester oxynitride using phosphomolybdic acid and hydrogen peroxide. Reaction temperatures range from 70 to 80 °C, with reaction times of 4-8 hours. The product is extracted with dichloromethane and purified by recrystallization.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Oxidation | 4-picoline-2-carboxylic acid ethyl ester + H2O2 + phosphomolybdic acid | 70-80 °C, 4-8 h, aqueous medium | 4-picoline-2-carboxylic acid ethyl ester oxynitride | ~92 |
Catalytic Reduction to Amino Derivatives
The oxynitride intermediate is subjected to catalytic hydrogenation in methanol with 10% palladium on charcoal and anhydrous formic acid amine as the hydrogen donor. Reaction temperatures vary from 0 to 50 °C, with reaction times between 1 and 20 hours. The reaction mixture is filtered to remove the catalyst, concentrated, and the product is isolated by extraction and recrystallization to yield 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Reduction | 4-picoline-2-carboxylic acid ethyl ester oxynitride + Pd/C + formic acid amine | 0-50 °C, 1-20 h, normal pressure | 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride | 78-79 |
Amination via Copper-Catalyzed Substitution
For introducing amino groups on pyridine derivatives such as 2-aminopyridine-4-methanol (a structurally related compound), copper-catalyzed amination of 2-chloropyridine-4-methanol with aqueous ammonia is performed under elevated pressure (6-13 atm) and temperature (110-150 °C) for 15-20 hours. The copper catalyst (e.g., cuprous bromide) is used and can be recycled, enhancing cost-effectiveness and environmental sustainability.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Amination | 2-chloropyridine-4-methanol + NH3 + Cu catalyst | 110-150 °C, 6-13 atm, 15-20 h | 2-aminopyridine-4-methanol | 80 |
This method highlights a clean, efficient route with minimal waste, which is industrially favorable.
Acyl Chloride Route for Amino Substituted Pyridine Carboxylic Esters
Monoamide derivatives of pyridine-2-carboxylic acid methyl esters, which are structurally related to the target compound, are synthesized via acyl chloride intermediates. The process involves converting 6-(methoxycarbonyl)pyridine-2-carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with substituted aminopyridines under inert conditions to yield the desired amides.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Acyl chloride formation | 6-(methoxycarbonyl)pyridine-2-carboxylic acid + SOCl2 | Reflux, inert atmosphere | Acyl chloride intermediate | High |
| Amidation | Acyl chloride + 2-amino-N-methylpyridine | Room temperature, inert atmosphere | Monoamide pyridine derivative | 70-88 |
This approach is adaptable for various substituted aminopyridines, allowing fine-tuning of the amino substituent, including methoxyethyl groups.
Comparative Summary Table of Preparation Methods
| Method | Key Intermediate | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification + Oxidation + Reduction | 4-picoline-2-carboxylic acid ethyl ester | Phosphomolybdic acid, Pd/C, formic acid amine | 0-80 °C, 1-20 h | 78-92 | Multi-step, high purity, scalable |
| Copper-catalyzed Amination | 2-chloropyridine-4-methanol | CuBr, NH3 | 110-150 °C, 6-13 atm, 15-20 h | 80 | Efficient, recyclable catalyst, industrial |
| Acyl Chloride Amidation | 6-(methoxycarbonyl)pyridine-2-carboxylic acid acyl chloride | Thionyl chloride, aminopyridine | Room temp, inert atmosphere | 70-88 | Versatile for substituted amines |
Research Findings and Notes
- The oxidation step using phosphomolybdic acid and hydrogen peroxide is highly efficient, yielding over 90% of the oxynitride intermediate, which is crucial for subsequent reduction.
- Catalytic hydrogenation with Pd/C and formic acid amine as a hydrogen source is mild and effective, allowing high yields of amino derivatives without harsh hydrogen gas handling.
- Copper-catalyzed amination offers an environmentally friendly and cost-effective alternative for introducing amino groups on pyridine rings, with catalyst recyclability reducing waste and costs.
- The acyl chloride method allows for the synthesis of various amino-substituted pyridine carboxylic acid esters, including those with methoxyethyl substituents, by varying the amine component.
- Spectroscopic characterization (FTIR, NMR, UV-vis) confirms the structural integrity of the synthesized compounds, with methyl and methoxyethyl substituents influencing electronic environments and steric effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxylation. For example, a halogenated pyrimidine or pyridine precursor undergoes substitution with a methoxyethyl-methylamine group, followed by carboxylation under basic conditions (e.g., NaOH/KOH) in solvents like DMSO or ethanol. Key parameters include reaction temperature (e.g., 100°C for substitution steps), stoichiometric ratios of reagents, and purification via column chromatography (e.g., silica gel with ethyl acetate/methanol) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- LCMS (m/z 428 [M+H]+ observed in similar compounds) and HPLC (retention time ~0.61 minutes under specific gradients) for purity assessment .
- FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How does the electronic environment of the pyridine ring influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing carboxylic acid at position 2 and the electron-donating methoxyethyl-methylamino group at position 4 create a polarized ring system. This enhances electrophilic substitution at position 3 or 5, as demonstrated in analogues like 4-chloro-3-methoxypyridine-2-carboxylic acid, where halogenation occurs preferentially at the meta position .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., nucleophilic substitution) be elucidated experimentally?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., C-N bond formation).
- Use DFT calculations to model transition states and compare with experimental intermediates isolated via quenching (e.g., trapping with NaBH₄).
- Monitor reaction progress with in situ NMR or Raman spectroscopy to detect transient intermediates .
Q. What strategies mitigate stability issues during storage or under reaction conditions?
- Methodological Answer :
- Lyophilization for long-term storage to prevent hydrolysis of the carboxylic acid group.
- Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the methoxyethyl group.
- Adjust pH during aqueous workup (e.g., phosphate buffer at pH 6–7) to stabilize the zwitterionic form .
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer :
- Replicate experiments under strictly controlled conditions (e.g., humidity, oxygen levels).
- Perform DoE (Design of Experiments) to identify interactions between variables (e.g., temperature vs. solvent polarity).
- Analyze byproducts via HRMS/MS to trace their origins (e.g., over-oxidation or dimerization) .
Q. What computational methods predict the compound’s behavior in complex biological systems (e.g., enzyme binding)?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., kinases or carboxylases).
- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD) and compare with analogues like 4-(pyridin-2-yl)butanoic acid .
Comparison with Structural Analogues
Q. How do modifications to the methoxyethyl or methylamino groups affect solubility and bioactivity?
- Methodological Answer :
- Replace the methoxyethyl group with a hydroxyethyl or fluoroethyl moiety to assess solubility (logP) via shake-flask experiments.
- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PDE4) with analogues like 4-(chloromethyl)-2-methoxypyridine hydrochloride, where increased lipophilicity enhances membrane permeability but reduces aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
